[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone
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Overview
Description
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoline core structure substituted with a fluorophenyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields and purity of the final product. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents . Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Fluoroquinolones: A class of antibiotics that share the quinoline core and fluorine substitution, known for their antibacterial activity.
Morpholine derivatives: Compounds with a morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is unique due to its combination of a quinoline core, fluorophenyl group, and morpholine moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)14-23-20-13-18(17-3-1-2-4-19(17)24-20)21(26)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDKHFVKMYNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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